4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times . Additionally, the use of advanced purification methods, such as chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the pyrazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups, which contribute to its potent biological activities. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H22N6O2 |
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Molecular Weight |
330.38 g/mol |
IUPAC Name |
[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N6O2/c1-11-18-14-12(9-17-20(14)2)15(19-11)22-7-8-24-13(10-22)16(23)21-5-3-4-6-21/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
ZGRUMDDLPKCLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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